molecular formula C42H25N7Na4O13S4 B12772267 Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate CAS No. 6428-58-6

Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate

Cat. No.: B12772267
CAS No.: 6428-58-6
M. Wt: 1055.9 g/mol
InChI Key: GFHXFXWHOQSKNA-UHFFFAOYSA-J
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Description

Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate typically involves a multi-step process. The key steps include:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as a phenol or an amine, to form the azo dye.

    Sulfonation: The resulting azo compound is sulfonated to increase its solubility in water and enhance its dyeing properties.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:

    Batch Processing: The reactants are added to a reactor in specific proportions and allowed to react under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

    Substitution: Electrophilic reagents like bromine and nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate has a wide range of scientific research applications, including:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy and in the study of biological processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.

Mechanism of Action

The mechanism of action of Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate involves its interaction with various molecular targets and pathways. The azo groups in the compound can undergo reduction to form aromatic amines, which can interact with cellular components and affect biological processes. The sulfonate groups enhance the solubility of the compound in water, facilitating its transport and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium 4-amino-5-hydroxy-3,6-bis[(4-{[2-(sulfonatooxy)ethyl]sulfonyl}phenyl)diazenyl]-2,7-naphthalenedisulfonate: Another azo dye with similar dyeing properties.

    Tetrasodium 3-[[4-[[8-[[1-[(anilino)carbonyl]-2-oxopropyl]azo]-1-hydroxy-3,6-disulphonato-2-naphthyl]azo]naphthyl]azo]naphthalene-1,5-disulphonate: A compound with similar structural features and applications.

Uniqueness

Tetrasodium 2-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-7-sulphonato-1-naphthyl]azo]-1-naphthyl]azo]benzene-1,4-disulphonate is unique due to its specific combination of azo groups and sulfonate groups, which provide it with excellent solubility, stability, and dyeing properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

6428-58-6

Molecular Formula

C42H25N7Na4O13S4

Molecular Weight

1055.9 g/mol

IUPAC Name

tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]benzene-1,4-disulfonate

InChI

InChI=1S/C42H29N7O13S4.4Na/c50-42-29-13-10-26(43-25-6-2-1-3-7-25)20-24(29)21-40(66(60,61)62)41(42)49-47-36-17-18-37(33-22-27(63(51,52)53)11-14-32(33)36)46-44-34-15-16-35(31-9-5-4-8-30(31)34)45-48-38-23-28(64(54,55)56)12-19-39(38)65(57,58)59;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4

InChI Key

GFHXFXWHOQSKNA-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=CC=C(C7=CC=CC=C76)N=NC8=C(C=CC(=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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